Cas no 18913-31-0 (buta-2,3-dien-1-ol)

buta-2,3-dien-1-ol 化学的及び物理的性質
名前と識別子
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- 2,3-Butadien-1-ol(6CI,8CI,9CI)
- 2,3-Butadien-1-ol
- buta-2,3-dien-1-ol
- 1,2-Butadien-4-ol
- 4-Hydroxy-1,2-butadiene
- Hydroxymethylallene
- 2,3-Butadien-1-ol 95%
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- MDL: MFCD19704783
- インチ: InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2
- InChIKey: JXKCVRNKAPHWJG-UHFFFAOYSA-N
- ほほえんだ: C(O)C=C=C
計算された属性
- せいみつぶんしりょう: 70.04188
- どういたいしつりょう: 70.041865
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 50.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 密度みつど: 0.919 g/mL at 25 °C
- ふってん: 71.54°C (estimate)
- フラッシュポイント: 華氏温度:107.6°f
摂氏度:42°c - 屈折率: n20/D 1.477
- PSA: 20.23
buta-2,3-dien-1-ol セキュリティ情報
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記号:
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1993C 3 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: 26-39
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危険物標識:
- ちょぞうじょうけん:2-8°C
buta-2,3-dien-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-219761-0.1g |
buta-2,3-dien-1-ol |
18913-31-0 | 95% | 0.1g |
$107.0 | 2023-09-16 | |
Enamine | EN300-219761-0.5g |
buta-2,3-dien-1-ol |
18913-31-0 | 95% | 0.5g |
$241.0 | 2023-09-16 | |
Enamine | EN300-219761-0.05g |
buta-2,3-dien-1-ol |
18913-31-0 | 95% | 0.05g |
$72.0 | 2023-09-16 | |
A2B Chem LLC | AB16360-500mg |
2,3-Butadien-1-ol (6CI,8CI,9CI) |
18913-31-0 | 95% | 500mg |
$295.00 | 2024-04-20 | |
1PlusChem | 1P002IEG-5g |
2,3-Butadien-1-ol (6CI,8CI,9CI) |
18913-31-0 | 95% | 5g |
$1580.00 | 2024-06-17 | |
Aaron | AR002IMS-50mg |
2,3-Butadien-1-ol (6CI,8CI,9CI) |
18913-31-0 | 95% | 50mg |
$124.00 | 2023-12-14 | |
Aaron | AR002IMS-100mg |
2,3-Butadien-1-ol (6CI,8CI,9CI) |
18913-31-0 | 95% | 100mg |
$139.00 | 2025-01-21 | |
Aaron | AR002IMS-1g |
2,3-Butadien-1-ol (6CI,8CI,9CI) |
18913-31-0 | 95% | 1g |
$452.00 | 2023-12-14 | |
eNovation Chemicals LLC | D768684-500mg |
2,3-Butadien-1-ol (6CI,8CI,9CI) |
18913-31-0 | 95% | 500mg |
$385 | 2024-06-07 | |
eNovation Chemicals LLC | D768684-50mg |
2,3-Butadien-1-ol (6CI,8CI,9CI) |
18913-31-0 | 95% | 50mg |
$165 | 2024-06-07 |
buta-2,3-dien-1-ol 関連文献
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1. Reduction of allenes and acetylenes by catalytic and chemical methods: ‘molecular queueing’ effects in competitive hydrogenationLeslie Crombie,Peter A. Jenkins,John Roblin J. Chem. Soc. Perkin Trans. 1 1975 1099
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Shanshan Hu,Wenyu Sun,Junhong Chen,Sipei Li,Runmin Zhao,Pengxiang Xu,Yuxing Gao,Yufen Zhao Chem. Commun. 2021 57 339
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Gang Hu,Jingtao Wang,Zefei Li,Yajing Liu,Ping Gong New J. Chem. 2018 42 1736
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Wangqing Kong,Chunling Fu,Shengming Ma Org. Biomol. Chem. 2012 10 2164
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Yunlei Hou,Qi Shen,Liangyu Zhu,Yufei Han,Yanfang Zhao,Mingze Qin,Ping Gong RSC Adv. 2017 7 50372
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Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
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Hirokazu Tsukamoto,Kazuya Ito,Takayuki Doi Chem. Commun. 2018 54 5102
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Yunlei Hou,Mingze Qin,Xiuxiu Yang,Qi Shen,Yanfang Zhao,Yajing Liu,Ping Gong RSC Adv. 2017 7 7401
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Junjie Fan,Xiaoyan Wu,Chunling Fu,Shengming Ma Org. Chem. Front. 2023 10 3776
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Jean Le Bras,Jacques Muzart Chem. Soc. Rev. 2014 43 3003
buta-2,3-dien-1-olに関する追加情報
2,3-Butadien-1-ol(6CI,8CI,9CI): A Comprehensive Overview
The compound 2,3-Butadien-1-ol (6CI,8CI,9CI), also known as trans-Butenalcohol, is a four-carbon unsaturated alcohol that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structure, which includes an olefinic double bond flanked by hydroxyl groups on adjacent carbons. Its CAS registry number, 18913-31-0, serves as a unique identifier in scientific literature and databases.
Over the years, 2,3-Butadien-1-ol (6CI,8CI,9CI) has been studied for its potential applications in various industries, including pharmaceuticals, cosmetics, and materials science. Its unsaturated alcohol nature makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with specific stereochemical properties.
Recent studies have focused on the biological activity of this compound, exploring its potential as an antioxidant, anti-inflammatory agent, and even as a neuroprotective agent. These findings underscore the importance of understanding the molecular mechanisms underlying its effects, which could pave the way for novel therapeutic applications.
One of the most intriguing aspects of 2,3-Butadien-1-ol (6CI,8CI,9CI) is its role in natural product synthesis. Researchers have investigated its occurrence in plant extracts and its biosynthesis pathways. These studies not only enhance our understanding of secondary metabolite production but also open doors for biotechnological applications, such as the development of sustainable methods for compound production.
From a pharmaceutical perspective, the compound's stereochemistry plays a crucial role in determining its biological activity. The cis/trans isomerism at the double bond and the positioning of the hydroxyl group influence both its physical properties and interactions with biomolecules. This has led to efforts in synthesizing enantiomerically pure forms of the compound, which are essential for optimizing pharmacokinetics and minimizing adverse effects.
Moreover, 2,3-Butadien-1-ol (6CI,8CI,9CI) has been explored for its potential as a radioprotector. Preclinical studies have demonstrated its ability to mitigate oxidative stress induced by ionizing radiation, suggesting its utility in protecting cells and tissues from radiation damage.
Looking ahead, advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, are enabling researchers to study the compound's behavior in complex biological systems with unprecedented precision. These tools are instrumental in elucidating its mechanisms of action and identifying potential targets for drug development.
In conclusion, 2,3-Butadien-1-ol (6CI,8CI,9CI) stands as a testament to the intricate interplay between structure and function in organic molecules. Its journey from a simple unsaturated alcohol to a multifaceted compound with diverse applications highlights the boundless potential of natural products in addressing contemporary scientific challenges.
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